Cas no 76263-18-8 (3-Phenoxyazetidine)

3-Phenoxyazetidine is a versatile heterocyclic compound featuring an azetidine ring substituted with a phenoxy group. Its compact, strained four-membered ring structure imparts unique reactivity, making it valuable in medicinal chemistry and pharmaceutical research. The compound serves as a key intermediate for the synthesis of bioactive molecules, particularly in the development of ligands and small-molecule modulators. Its rigid scaffold enhances binding affinity and selectivity in target interactions. The phenoxy moiety further allows for functionalization, enabling diverse derivatization strategies. With high purity and stability, 3-Phenoxyazetidine is suitable for precision applications in drug discovery and agrochemical research.
3-Phenoxyazetidine structure
3-Phenoxyazetidine structure
Product Name:3-Phenoxyazetidine
CAS No:76263-18-8
MF:C9H11NO
MW:149.189742326736
MDL:MFCD09264491
CID:547873
PubChem ID:12812501
Update Time:2025-10-17

3-Phenoxyazetidine Chemical and Physical Properties

Names and Identifiers

    • 3-Phenoxyazetidine
    • 3-AZETIDINYL PHENYL ETHER,
    • Azetidine,3-phenoxy-
    • Azetidine,3-phenoxy
    • 3-Phenoxy-azetidine
    • AS-34538
    • SCHEMBL624855
    • EN300-65543
    • AZETIDINE, 3-PHENOXY-
    • CCDAHKDEKOTDGR-UHFFFAOYSA-N
    • PB16142
    • BB 0262334
    • 76263-18-8
    • 3-Phenoxyazetidine, AldrichCPR
    • FT-0681347
    • A26677
    • BDA26318
    • F2167-3915
    • AKOS005264652
    • CS-0051226
    • NCGC00374304-01
    • DTXSID80510495
    • MDL: MFCD09264491
    • Inchi: 1S/C9H11NO/c1-2-4-8(5-3-1)11-9-6-10-7-9/h1-5,9-10H,6-7H2
    • InChI Key: CCDAHKDEKOTDGR-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1CNC1

Computed Properties

  • Exact Mass: 149.08400
  • Monoisotopic Mass: 149.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Density: 1.092
  • Boiling Point: 240 ºC
  • Flash Point: 90 ºC
  • PSA: 21.26000
  • LogP: 1.36600

3-Phenoxyazetidine Security Information

3-Phenoxyazetidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Phenoxyazetidine Pricemore >>

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3-Phenoxyazetidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:76263-18-8)3-Phenoxyazetidine
Order Number:A26677
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):1199.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:76263-18-8)3-Phenoxyazetidine
A26677
Purity:99%
Quantity:25g
Price ($):1199.0
Email